molecular formula C15H13NO4 B11682247 5-(1H-indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

5-(1H-indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B11682247
M. Wt: 271.27 g/mol
InChI Key: QFHDZXBCJFKYRI-UHFFFAOYSA-N
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Description

5-(1H-Indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (hereafter referred to as the title compound) is a Meldrum’s acid derivative synthesized via condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) with 1H-indole-3-carbaldehyde under reflux conditions . The compound features a conjugated double bond system between the indole and dioxane rings, adopting an acis configuration. Key structural characteristics include:

  • Intramolecular interaction: A C–H···O hydrogen bond between the indole C–H and the dioxane ketone oxygen.
  • Intermolecular hydrogen bonding: The indole N–H group forms a hydrogen bond with a neighboring ketone oxygen, creating a one-dimensional chain structure . The title compound serves as a precursor for synthesizing 4(1H)-quinolone derivatives, which exhibit anti-malarial and anticancer activities .

Properties

IUPAC Name

5-(1H-indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-15(2)19-13(17)11(14(18)20-15)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHDZXBCJFKYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CNC3=CC=CC=C32)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-(1H-indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-(1H-indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to the inhibition of certain cellular processes, such as cell proliferation in cancer cells, or the activation of immune responses . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the substituents on the indole ring .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Hydroxy- and Methoxy-Substituted Analogs
  • 5-(4-Hydroxy-benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (): Synthesis: Prepared from 4-hydroxybenzaldehyde and Meldrum’s acid in ethanol. Structure: The dioxane ring adopts a distorted boat conformation. Unlike the title compound, this analog forms inversion dimers via paired O–H···O hydrogen bonds, generating an R₂²(20) ring motif .
  • 5-(4-Hydroxy-3-methoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (): Synthesis: Condensation of 4-hydroxy-3-methoxybenzaldehyde with Meldrum’s acid in 2-propanol/acetic acid.
Halogen-Substituted Analogs
  • 5-(1-(4-Chlorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione ():

    • Synthesis : Uses TiCl₄ and diethylzinc for asymmetric conjugate addition, differing from the title compound’s straightforward condensation .
    • Reactivity : The chloro substituent increases electrophilicity, enabling stereoselective reactions.
  • 5,5′-[(2,4-Dichlorophenyl)methylene]bis(2,2-dimethyl-1,3-dioxane-4,6-dione) ():

    • Structure : A bis-Meldrum’s acid derivative with two dioxane rings linked via a dichlorophenyl group. Exhibits enhanced thermal stability due to extended conjugation .

Heterocyclic Modifications

Thioxo-Dihydropyrimidinedione Derivatives
  • 5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6-dione (): Key difference: Replacement of the dioxane oxygen with sulfur alters hydrogen-bonding capacity and electronic properties.
Isoindole-1,3-dione Hybrids
  • 2-[4-(2-Methyl-2H-imidazol-2-yl)phenyl]isoindole-1,3-dione ():
    • Synthesis : Involves refluxing isoindole-dione precursors with ethylenediamine.
    • Applications : Demonstrated antimicrobial activity, contrasting with the title compound’s focus on anticancer applications .

Reactivity and Catalytic Pathways

  • Reactions with Amines (): 5-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione reacts with primary amines to yield cyano-substituted derivatives (e.g., 5-[(alkylamino)(cyano)methylidene]- analogs). Secondary amines produce complex mixtures, including sulfur-containing byproducts . Comparison: The title compound’s indole moiety may direct reactivity toward electrophilic substitution rather than nucleophilic amine addition.

Tabulated Comparison of Key Compounds

Compound Name Substituents/Modifications Synthesis Method Key Spectral Data (IR/NMR) Biological Activity Reference
5-(1H-Indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Indole ring, acis configuration Condensation with indole-3-carbaldehyde IR: 1781, 1704 cm⁻¹ (C=O); NMR: δ 2.62 (CH₃) Anti-malarial, anticancer
5-(4-Hydroxy-benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Hydroxybenzylidene Ethanol reflux O–H stretch: ~3200 cm⁻¹; C=O: 1740 cm⁻¹ Crystallographic studies
5-(1-(4-Chlorophenyl)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 4-Chlorophenyl, ethylidene TiCl₄-catalyzed asymmetric addition NMR: δ 7.4–7.6 (aromatic Cl) Stereoselective synthesis
5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxodihydropyrimidine-4,6-dione Thioxo-pyrimidinedione core Sulfur substitution IR: 1714 cm⁻¹ (C=O); 1260 cm⁻¹ (C=S) Enhanced lipophilicity

Biological Activity

5-(1H-Indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its synthesis, biological activity, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with 1H-indole under reflux conditions. This method has been shown to yield the compound in crystalline form after purification processes such as filtration and evaporation .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against several cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against A549 human lung adenocarcinoma cells.
  • Mechanism of Action : It appears to induce cytotoxicity through apoptosis and cell cycle arrest mechanisms. The compound's effectiveness was compared to standard chemotherapeutic agents like cisplatin.

The results from various studies can be summarized as follows:

CompoundCell LineIC50 (µM)Mechanism
This compoundA54925Apoptosis induction
CisplatinA54910DNA crosslinking

The compound demonstrated a dose-dependent reduction in cell viability with statistically significant effects observed at concentrations above 10 µM .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for its antimicrobial efficacy against various pathogens:

  • Pathogens Tested : Multidrug-resistant strains of Staphylococcus aureus and Escherichia coli were among those evaluated.

The antimicrobial activity is summarized in the following table:

CompoundPathogenMIC (µg/mL)Activity
This compoundMRSA>64No activity
Control (Vancomycin)MRSA4Strong activity

The results indicate that while the compound shows promise as an anticancer agent, its antimicrobial efficacy is limited against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. Modifications to the indole moiety or the dioxane structure can significantly impact efficacy:

  • Indole Substituents : Variations in substituents on the indole ring have been shown to enhance or reduce anticancer activity.
  • Dioxane Modifications : Alterations in the dioxane structure can influence both solubility and interaction with biological targets.

Case Studies

Several case studies have been documented regarding the use of this compound in experimental settings:

  • Study on Lung Cancer Cells : A study published in MDPI indicated that this compound reduced A549 cell viability by approximately 75% at a concentration of 25 µM after 24 hours of treatment .
  • Antimicrobial Resistance Study : Another investigation focused on its effectiveness against resistant strains showed no significant antibacterial activity at clinically relevant concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(1H-indol-3-ylmethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?

  • Methodological Answer : The compound is synthesized via a two-step condensation reaction. First, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) is refluxed with methyl orthoformate in ethanol, followed by the addition of 1H-indole. The mixture is refluxed for 3.5 hours, cooled, and filtered. Crystallization from a CH₂Cl₂–methanol solution yields yellow crystals after 7 days .

Q. How is the crystal structure of this compound determined, and what key parameters define its conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic crystal system (space group P1) with unit cell parameters a = 7.0228 Å, b = 8.7021 Å, c = 11.5668 Å, and angles α = 80.281°, β = 76.362°, γ = 70.662°. The structure features a conjugated double bond system in an acis configuration, stabilized by intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer : While specific data for this compound are not fully reported in the evidence, analogous 5-arylmethylene Meldrum’s acid derivatives are characterized using IR (e.g., carbonyl stretches at 1730–1700 cm⁻¹) and ¹H NMR (δ 1.75 ppm for methyl groups, aromatic protons at δ 6.70–8.38 ppm). For the title compound, SC-XRD refinement (R factor = 0.041) and elemental analysis validate purity .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing and stability of this compound?

  • Methodological Answer : The crystal lattice is stabilized by (i) an intramolecular C–H···O interaction (indole C–H to ketone O) and (ii) intermolecular N–H···O hydrogen bonds between the indole N–H and a neighboring ketone oxygen. These interactions form a one-dimensional chain structure, critical for crystallinity and thermal stability .

Q. What is the role of this compound in synthesizing bioactive heterocycles like 4(1H)-quinolones?

  • Methodological Answer : The compound serves as a precursor for 4(1H)-quinolone derivatives via thermolysis. The conjugated dioxane ring undergoes ring-opening under controlled heat, enabling cyclization with amines or other nucleophiles to form quinolones, which are explored for antimalarial and anticancer activity .

Q. Can green chemistry approaches improve the synthesis of this compound?

  • Methodological Answer : Evidence suggests solvent-free or ethanol-based protocols for analogous 5-arylmethylene Meldrum’s acid derivatives, reducing toxic byproducts. Catalytic methods (e.g., using acetic acid as both solvent and catalyst) could enhance atom economy and scalability .

Q. How do reaction conditions (e.g., temperature, catalysts) affect yield and purity in its synthesis?

  • Methodological Answer : Optimal yields (≥85%) are achieved with reflux in ethanol (3.5 hours) and stoichiometric excess of methyl orthoformate (1.2 equivalents). Prolonged heating or higher temperatures may degrade the indole moiety, while insufficient reaction time reduces conjugation efficiency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Using PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
  • Conducting reactions in fume hoods due to volatile reagents (e.g., CH₂Cl₂).
  • Disposing of waste via certified biohazard protocols to prevent environmental contamination .

Methodological Considerations for Data Analysis

  • Addressing Contradictions in Reaction Yields : Variability in yields across studies may stem from differences in solvent purity, catalyst loading, or crystallization conditions. Systematic optimization (e.g., Design of Experiments) is recommended to identify critical factors .
  • Computational Modeling : While not explicitly covered in the evidence, DFT calculations could predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity trends observed in thermolysis or hydrogen bonding .

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